2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16548799
InChI: InChI=1S/C18H34BNO2SSi/c1-12(2)24(13(3)4,14(5)6)16-20-11-15(23-16)19-21-17(7,8)18(9,10)22-19/h11-14H,1-10H3
SMILES:
Molecular Formula: C18H34BNO2SSi
Molecular Weight: 367.4 g/mol

2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester

CAS No.:

Cat. No.: VC16548799

Molecular Formula: C18H34BNO2SSi

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester -

Specification

Molecular Formula C18H34BNO2SSi
Molecular Weight 367.4 g/mol
IUPAC Name tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]silane
Standard InChI InChI=1S/C18H34BNO2SSi/c1-12(2)24(13(3)4,14(5)6)16-20-11-15(23-16)19-21-17(7,8)18(9,10)22-19/h11-14H,1-10H3
Standard InChI Key ZNEZXNSVTBKUIP-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)[Si](C(C)C)(C(C)C)C(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a thiazole ring substituted at the 5-position with a boronic acid pinacol ester and at the 2-position with a triisopropylsilyl group. The TIPS group enhances steric protection, reducing undesired side reactions such as protodeboronation . The pinacol ester stabilizes the boronic acid, mitigating hydrolysis and enabling storage under standard laboratory conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₃₄BNO₂SSi
Molecular Weight367.4 g/mol
CAS NumberNot explicitly provided-
StabilityMoisture-sensitive; inert atm
SolubilityOrganic solvents (THF, dioxane)

Electronic and Steric Effects

The electron-withdrawing thiazole ring directs electrophilic substitution to the 5-position, while the TIPS group’s bulkiness shields the boron center, favoring transmetallation in Suzuki-Miyaura couplings . This electronic tuning reduces homocoupling byproducts, a common issue in less stabilized boronic acids .

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with lithiation of 2-bromothiazole, followed by silylation with triisopropylsilyl chloride. Subsequent Miyaura borylation installs the pinacol boronic ester via palladium-catalyzed coupling with bis(pinacolato)diboron .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SilylationTIPSCl, LiHMDS, THF, −78°C85–90%
Miyaura BorylationPdCl₂(dppf), KOAc, dioxane, 80°C70–75%

Challenges in Yield Optimization

Undergraduate researchers often encounter yield discrepancies (reported 90% vs. observed 40%) due to moisture ingress or suboptimal catalyst loading . Protocols recommend using freshly distilled dioxane and rigorous exclusion of oxygen. Additionally, substituting PdCl₂(dppf) with XPhos or Cy-JohnPhos ligands improves efficiency in electron-deficient substrates .

Reaction Mechanisms and Kinetic Studies

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-couplings with aryl halides. Kinetic studies reveal a first-order dependence on both the boronic ester and aryl halide concentrations, consistent with a rate-determining transmetallation step .

Table 3: Kinetic Parameters for Model Reactions

Substratek (M⁻¹s⁻¹)Half-life (h)
4-Bromothiazole2.3 × 10⁻³1.5
2-Chloropyridine1.8 × 10⁻³2.1

Competing Pathways

Protodeboronation becomes significant under acidic or aqueous conditions, necessitating anhydrous reaction environments . Deborylation rates increase with electron-deficient aryl partners, underscoring the need for tailored base selection (e.g., Cs₂CO₃ over K₂CO₃) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound enables concise syntheses of micrococcinate and saramycetate esters, key subunits in thiopeptide antibiotics . Its use in forming 4-pyridinyl-2-ketothiazoles demonstrates versatility in accessing complex heterocycles .

Material Science

Functionalized thiazoles derived from this reagent exhibit tunable optoelectronic properties, with potential applications in organic light-emitting diodes (OLEDs) .

Recent Advances and Future Directions

Ligand Design

Emerging ligands like Buchwald’s Cy-JohnPhos enhance coupling efficiency with sterically hindered substrates, broadening the compound’s utility .

Green Chemistry

Efforts to replace dioxane with cyclopentyl methyl ether (CPME) aim to improve sustainability without compromising yield .

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